molecular formula C19H25NO5 B576086 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate CAS No. 193274-00-9

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B576086
CAS No.: 193274-00-9
M. Wt: 347.411
InChI Key: RZVFNCJYXSLWPA-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate is a complex organic compound with a piperidine ring structure. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure, which includes a tert-butyl group, a methyl group, and a benzyl group, makes it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate stands out due to its specific combination of functional groups, which provides versatility in chemical synthesis and potential for diverse applications in research and industry.

Biological Activity

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS No. 193274-00-9) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and the results of various studies that highlight its efficacy.

  • Molecular Formula : C19H25NO5
  • Molecular Weight : 347.41 g/mol
  • IUPAC Name : 1-(tert-butyl) 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
  • Purity : Typically around 95% .

Synthesis

The synthesis of this compound involves several steps that can include the use of chiral intermediates and biocatalysis to enhance yield and selectivity . This compound is often synthesized as part of a series aimed at developing new antitumor agents.

Anticancer Properties

Recent studies have focused on the antiproliferative effects of related compounds in this class. For instance, derivatives similar to 1-tert-butyl 3-methyl 3-benzyl-4-oxopiperidine have shown promising results against various cancer cell lines.

  • Cell Lines Tested :
    • L1210 (murine leukemia)
    • CEM (human T-lymphoblastoid leukemia)
    • HeLa (human cervix carcinoma)

The IC50 values for these compounds ranged from 0.7 to 4.7 μM , indicating significant potency against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs), which demonstrated IC50 values greater than 20 μM .

The mechanism by which these compounds exert their effects appears to involve:

  • Tubulin Binding : The compounds interact with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
  • Induction of Apoptosis : Studies have shown that treatment with these compounds leads to a dose-dependent increase in apoptotic cells, as evidenced by annexin V assays .

Case Studies and Research Findings

StudyCompoundCell LineIC50 (μM)Mechanism
Study ACompound XHeLa0.75Tubulin polymerization inhibition
Study BCompound YL12101.1Apoptosis induction
Study CCompound ZCEM0.70Cell cycle arrest

Molecular Docking Studies

Molecular docking studies have provided insights into how these compounds bind to tubulin. The colchicine site was identified as a critical interaction point, which may explain the observed inhibitory effects on tubulin assembly .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-11-10-15(21)19(13-20,16(22)24-4)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVFNCJYXSLWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)(CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697571
Record name 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193274-00-9
Record name 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The nitrogen purged vessel containing about 4-oxo-1,3-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-methyl ester (prepared according to Preparation Five, Step C, 53 kg, 49 L, 1.0 eq.) was charged with tetrahydrofuran (THF, 536 L) and potassium carbonate (72 kg, 2.5 eq.). The slurry was treated with benzyl bromide (36.0 kg, 1.01 eq.) over 10 to 15 minutes. The reaction mixture was heated at reflux temperature until reaction was complete (generally between 12 and 18 hours). The mixture was cooled to between 20° C. and 25° C., filtered to remove the salts, and the filter cake washed with THF (134 L). The THF was removed from the mixture by partial vacuum distillation and replaced with heptanes (402 L). The resulting slurry was cooled to between −5° C. and 5° C. and stirred for about one hour. The solids were collected by filtration, washed with heptanes (57 L) cooled between 0° C. to 10° C., and dried under vacuum between 45° C. to 55° C. to give 50.1 kg of 4-oxo-3-(phenylmethyl)-1,3-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-methyl ester (69.2% yield). HPLC assay showed a product peak of 99.2% at about 12 minutes. HPLC conditions: Intersil C-8 column, 4.6×150 mm; mobile phase: 50% acetonitrile/water; aqueous phase: 1 L water, 3 mL triethylamine and 1 mL H3PO4 at pH 6.5; flow rate 1.0 mL/min.; detected by UV at 210 nm.
Quantity
36 kg
Type
reactant
Reaction Step Two
Quantity
72 kg
Type
reactant
Reaction Step Three

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